molecular formula C8H11NO B8642381 2-Ethyl-5-methoxypyridine CAS No. 228862-37-1

2-Ethyl-5-methoxypyridine

Cat. No.: B8642381
CAS No.: 228862-37-1
M. Wt: 137.18 g/mol
InChI Key: GWPCZOQHIBKZHD-UHFFFAOYSA-N
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Description

2-Ethyl-5-methoxypyridine is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

228862-37-1

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-ethyl-5-methoxypyridine

InChI

InChI=1S/C8H11NO/c1-3-7-4-5-8(10-2)6-9-7/h4-6H,3H2,1-2H3

InChI Key

GWPCZOQHIBKZHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methoxy-2-methyl-pyridine (9.5 g, 77 mmol) was added to a cooled −78° C. solution of LDA prepared from n-BuLi (37 mL, 93 mmol, 2.5 M in hexanes) and diisopropylamine (13 mL, 93 mmol) dissolved in THF (100 mL). The deep red reaction mixture was stirred for 30 mins and then treated with methyl iodide (5.4 mL, 85 mmol). After 2 hours the mixture was quenched with conc NH4OH (15 mL). The mixture was poured into H2O and extracted with EtOAc. The organic extracts were washed with brine, drived over Na2SO4 and concentrated to a red oil. Purification by flash column chromatography (0% to 40% EtOAc in hexanes) gave the product as a clear oil (2.5 g, 24%) and unreacted starting material (3.8 g, 40%). 1H NMR (400 MHz, CDCl3): δ 1.28 (t, J=7.3 Hz, 3 H), 2.76 (q, J=7.3 Hz, 2 H), 3.84 (s, 3 H), 7.08 (d, J=8.3 Hz, 1 H), 7.14 (d, J=8.3 Hz, 1 H), 8.23 (s, 1 H).
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
24%

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